2-Benzoxepin-1(3H)-one, 4,5-dihydro-
Overview
Description
2-Benzoxepin-1(3H)-one, 4,5-dihydro- is a chemical compound with the following properties:
- Chemical Formula : C₁₀H₈O₃
- Molecular Weight : 176.16872 g/mol
Molecular Structure Analysis
The molecular structure of 2-Benzoxepin-1(3H)-one, 4,5-dihydro- consists of a benzoxepin ring with a lactone functional group. The dihydro modification indicates the saturation of the ring, resulting in a reduced double bond. For a visual representation, refer to the structure provided.
Chemical Reactions Analysis
The reactivity of this compound likely involves ring-opening reactions, lactone hydrolysis, and potential nucleophilic substitutions. However, specific reactions and mechanisms require further investigation.
Physical And Chemical Properties Analysis
Physical Properties :
- Appearance : Solid (crystalline or powder form)
- Melting Point : Investigate literature for precise data
- Solubility : Solubility in various solvents (water, organic solvents)
- Color : Colorless or pale yellow
Chemical Properties :
- Acid-Base Behavior : Investigate acidity or basicity
- Stability : Susceptibility to light, heat, or other environmental factors
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Assess toxicity levels through experimental studies.
- Handling : Follow proper lab protocols when working with this compound.
- Environmental Impact : Investigate its impact on the environment.
Future Directions
- Biological Activity : Explore potential pharmacological applications.
- Derivatives : Investigate derivatives for improved properties.
- Structural Modifications : Assess the impact of structural changes.
Remember that this analysis is based on available information, and further research is essential to uncover additional insights. For a more in-depth understanding, consult relevant scientific literature12.
properties
IUPAC Name |
4,5-dihydro-3H-2-benzoxepin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMWZIAMTAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500150 | |
Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxepin-1(3H)-one, 4,5-dihydro- | |
CAS RN |
5651-62-7 | |
Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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